4-Benzylpiperidine-4-carboxylic acid
Description
4-Benzylpiperidine-4-carboxylic acid is a piperidine derivative featuring a benzyl group and a carboxylic acid substituent at the 4-position of the heterocyclic ring. Its molecular formula is C₁₃H₁₅NO₂, and its structure confers unique physicochemical properties, including moderate solubility in polar solvents and stability under standard laboratory conditions. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing analogs with central nervous system (CNS) activity or antiviral properties .
Properties
IUPAC Name |
4-benzylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12(16)13(6-8-14-9-7-13)10-11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXWHKZHPSGMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylpiperidine-4-carboxylic acid typically involves the following steps:
Formation of 4-Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, often using strong oxidizing agents such as potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Esterification
The carboxylic acid group reacts with alcohols under acidic conditions to form esters. This reaction is critical for modifying solubility and reactivity in pharmaceutical synthesis.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| Methanol + H₂SO₄/HCl | Methyl 4-benzylpiperidine-4-carboxylate | 85–92% | |
| Ethanol + SOCl₂ | Ethyl 4-benzylpiperidine-4-carboxylate | 78–88% |
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. Acid catalysts (e.g., H₂SO₄) or thionyl chloride (SOCl₂) facilitate ester formation .
Amidation
Reaction with primary or secondary amines produces amides, pivotal in drug design for enhancing metabolic stability.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| Ammonia (NH₃) | 4-Benzylpiperidine-4-carboxamide | 70–80% | |
| Benzylamine + DCC | N-Benzyl-4-benzylpiperidine-4-carboxamide | 65–75% |
Note : Carbodiimide coupling agents (e.g., DCC) are often employed to activate the carboxylic acid for nucleophilic substitution by amines.
Decarboxylation
Thermal decomposition removes the carboxylic acid group, yielding 4-benzylpiperidine. This reaction is structure-dependent and requires specific heating conditions.
| Conditions | Products | Yield | References |
|---|---|---|---|
| 200–220°C, inert atmosphere | 4-Benzylpiperidine + CO₂ | 60–70% |
Applications : Simplifies the piperidine scaffold for further functionalization.
Nitrile Formation
Conversion to nitrile derivatives occurs via a two-step process involving amidation followed by dehydration.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| SOCl₂ + NH₃ → PCl₅ | 4-Benzylpiperidine-4-carbonitrile | 50–60% |
Utility : Nitriles serve as intermediates for synthesizing aldehydes or amines via reduction .
Reduction of Nitrile Derivatives
Nitrile groups derived from the carboxylic acid can be reduced to aldehydes or amines.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| DIBAL-H, -25°C → 25°C | N-Benzyl-4-piperidinecarboxaldehyde | 55–65% |
Significance : Aldehydes are key intermediates in synthesizing Schiff bases or heterocyclic compounds .
Selective Functionalization of the Benzyl Group
Though less studied, the benzyl substituent can undergo hydrogenolysis under catalytic conditions:
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| H₂/Pd-C, ethanol | Piperidine-4-carboxylic acid | 80–90% | † |
† Implied from structural analogs in pharmacological studies .
Scientific Research Applications
4-Benzylpiperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzylpiperidine-4-carboxylic acid involves its interaction with monoamine neurotransmitters. It acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin . Additionally, it functions as a monoamine oxidase inhibitor (MAOI) with a preference for MAO-A . These interactions influence neurotransmitter levels in the brain, potentially affecting mood and behavior.
Comparison with Similar Compounds
Key Observations:
Hydroxyl Group Impact : The addition of a hydroxyl group (as in 1-benzyl-4-hydroxypiperidine-4-carboxylic acid) enhances cytotoxicity but reduces solubility compared to the target compound .
Substituent Effects : Chlorobenzyl (in 1-(4-chlorobenzyl)piperidine-4-carboxylic acid) increases lipophilicity, improving membrane permeability but altering metabolic stability .
Protecting Groups : The Cbz group (in 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid) enhances stability during synthetic workflows but requires deprotection steps for biological activation .
Pharmacological Profile Comparisons
Table 2: Comparative Pharmacological Data
Key Findings:
- The absence of a hydroxyl or methoxy group in this compound correlates with its weaker receptor binding compared to derivatives like 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid .
- Derivatives with heterocyclic appendages (e.g., benzothiazole) exhibit enhanced antibacterial activity due to improved target affinity .
Biological Activity
4-Benzylpiperidine-4-carboxylic acid (4-BPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of 4-BPCA, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Pharmacological Properties
1. Dual Reuptake Inhibition
Research has shown that derivatives of 4-BPCA can act as dual reuptake inhibitors for serotonin (SERT) and norepinephrine (NET). A study synthesized a series of 4-benzylpiperidine carboxamides, revealing that compounds with a two-carbon linker exhibited higher potency in inhibiting dopamine reuptake compared to those with a three-carbon linker. Notably, biphenyl and diphenyl substituents were crucial for selectivity towards SERT and dopamine transporter (DAT) respectively .
2. Monoamine Oxidase Inhibition
Another important aspect of 4-BPCA's biological activity is its effect on monoamine oxidase (MAO) inhibition. Certain derivatives have demonstrated selective and reversible inhibition of MAO-B, which is significant for developing treatments for neurodegenerative diseases like Alzheimer's. The presence of specific substituents influenced their inhibitory potency, with some compounds showing IC50 values significantly lower than standard inhibitors .
3. Cholinesterase Inhibition
4-BPCA has been investigated for its potential as an acetylcholinesterase inhibitor (AChEI), which can help restore acetylcholine levels in the brain, thus improving cognitive functions in conditions such as Alzheimer's disease. Some synthesized compounds have shown promising in vitro and in vivo activities as cholinesterase inhibitors .
Structure-Activity Relationships (SAR)
The biological activity of 4-BPCA is heavily influenced by its structural components. Key findings from various studies include:
- Linker Length: The number of carbon atoms in the linker region between the piperidine nitrogen and the aromatic substituent plays a critical role in determining the compound's activity against DAT, SERT, and NET .
- Substituent Effects: The type and position of substituents on the benzyl ring significantly affect the inhibitory potency and selectivity toward different transporters .
Case Studies
- Study on Dual Reuptake Inhibition:
- MAO-B Inhibition Study:
- Cholinesterase Inhibitor Evaluation:
Data Summary
Q & A
Q. Table 1: Representative Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Boc-protected alkylation | Boc₂O, DMF, 4-benzylpiperidine | 65–75 | >98 | |
| Direct carboxylation | CO₂, Grignard reagent, THF | 50–60 | 90–95 |
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., benzyl protons at δ 7.2–7.4 ppm; piperidine ring protons at δ 3.0–3.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity; mobile phase: acetonitrile/water (60:40) with 0.1% TFA .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]⁺ = 234.16) .
Advanced: How does the benzyl group affect the compound’s stability under acidic/basic conditions, and how can degradation pathways be monitored?
Answer:
The benzyl group introduces steric hindrance, reducing hydrolysis rates in acidic conditions (pH < 3). However, under strong basic conditions (pH > 10), the piperidine ring may undergo ring-opening reactions.
- Degradation Monitoring :
- Mitigation : Store at 2–8°C in inert atmospheres (argon) to minimize oxidation .
Advanced: How should researchers resolve contradictions in reported toxicity data for 4-Benzylpiperidine derivatives?
Answer:
Discrepancies arise from varying impurity profiles or assay conditions. For example:
- states "no known hazards," while reports skin/eye irritation .
Methodological Recommendations :
Reproduce assays : Use standardized OECD guidelines (e.g., OECD 423 for acute toxicity).
Impurity profiling : Compare batches via LC-MS to identify toxic byproducts (e.g., benzyl chloride derivatives) .
In vitro models : Use human keratinocyte assays (HaCaT cells) to validate irritation potential .
Advanced: What strategies optimize the use of this compound as a building block in peptide mimetics?
Answer:
- Coupling Reactions : Activate the carboxylic acid group using HATU/DIPEA in DMF for amide bond formation with amino acids .
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups for amine protection; remove with TFA/DCM (1:4) .
- Steric Considerations : Introduce substituents at the piperidine 4-position to modulate conformational flexibility in peptide analogs .
Basic: What are the best practices for handling and disposing of this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before transferring to hazardous waste containers .
Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction kinetics .
- Docking Studies : Predict binding affinities for drug design applications using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
